molecular formula C9H16N2O3 B13447953 Tert-butyl 1-nitrosopyrrolidine-3-carboxylate CAS No. 2919945-81-4

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate

Cat. No.: B13447953
CAS No.: 2919945-81-4
M. Wt: 200.23 g/mol
InChI Key: UQPLVSBIKBMEMM-UHFFFAOYSA-N
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Description

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H16N2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-nitrosopyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with nitrosating agents. One common method is the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the nitroso derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-nitrosopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of tert-butyl 3-nitropyrrolidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-nitrosopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of nitrosation reactions and their biological implications.

    Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-nitrosopyrrolidine-3-carboxylate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can affect biological activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 3-nitropyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxypyrrolidine-1-carboxylate

Comparison: Tert-butyl 1-nitrosopyrrolidine-3-carboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro, amino, and hydroxy counterparts. The nitroso group allows for specific reactions, such as nitrosation and reduction, which are not possible with the other derivatives. This uniqueness makes it valuable in certain synthetic and research applications.

Properties

CAS No.

2919945-81-4

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 1-nitrosopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)7-4-5-11(6-7)10-13/h7H,4-6H2,1-3H3

InChI Key

UQPLVSBIKBMEMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)N=O

Origin of Product

United States

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